
5-(4-fluorobenzylidene)-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-fluorobenzylidene)-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thiazolidinone derivative that has been synthesized using various methods.
作用機序
The mechanism of action of 5-(4-fluorobenzylidene)-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been reported to exert its pharmacological effects through various mechanisms. For example, it has been shown to inhibit the activity of various enzymes and proteins such as cyclooxygenase-2, lipoxygenase, and HIV-1 reverse transcriptase.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. For example, it has been reported to exhibit potent antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, it has also been shown to exhibit anti-inflammatory activity by inhibiting the production of various inflammatory mediators such as prostaglandins and leukotrienes.
実験室実験の利点と制限
One of the major advantages of using 5-(4-fluorobenzylidene)-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its potent pharmacological activity. This compound has been shown to exhibit potent antitumor, anti-inflammatory, and antiviral activities, making it a valuable tool for researchers studying these areas. However, one of the limitations of using this compound is its potential toxicity. Therefore, it is important to use appropriate safety measures when handling this compound in the lab.
将来の方向性
There are several future directions for research on 5-(4-fluorobenzylidene)-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one. One of the most promising areas of research is the development of this compound as an antidiabetic agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its potential applications in other areas such as neurodegenerative diseases and cardiovascular disorders. Furthermore, the development of novel synthetic methods for this compound could also lead to the discovery of new derivatives with improved pharmacological activity.
合成法
Several methods have been reported for the synthesis of 5-(4-fluorobenzylidene)-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one. One of the most common methods involves the reaction of 4-fluorobenzaldehyde, 3-pyridinemethanol, and 2-aminothiazole in the presence of a catalyst such as trifluoroacetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography.
科学的研究の応用
5-(4-fluorobenzylidene)-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit potent antitumor, anti-inflammatory, and antiviral activities. Additionally, it has also been studied for its potential use as an antidiabetic agent.
特性
IUPAC Name |
(5Z)-5-[(4-fluorophenyl)methylidene]-3-(pyridin-3-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2OS2/c17-13-5-3-11(4-6-13)8-14-15(20)19(16(21)22-14)10-12-2-1-7-18-9-12/h1-9H,10H2/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTUMCWUNDRGIX-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(phenylsulfonyl)amino]-1-naphthyl 4-methylbenzoate](/img/structure/B5220705.png)
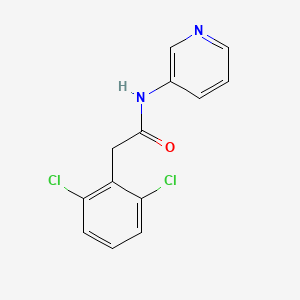
![3-[1-[4-(aminocarbonyl)phenyl]-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5220718.png)
![2-[(2-ethyl-1-piperidinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5220721.png)
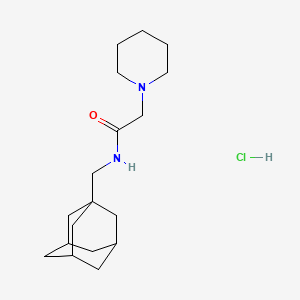
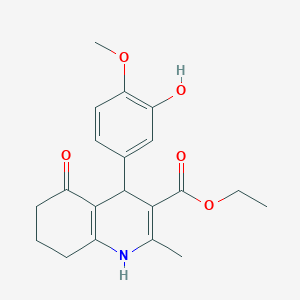
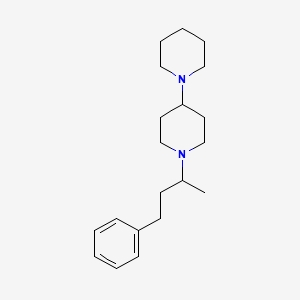
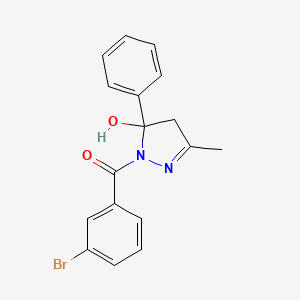
![N'-cyclopentyl-N-methyl-N-[4-(4-morpholinyl)butyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5220773.png)
![N,N-diethyl-3-({[(3-methyl-1H-indol-2-yl)methyl]amino}methyl)-2-pyridinamine](/img/structure/B5220789.png)
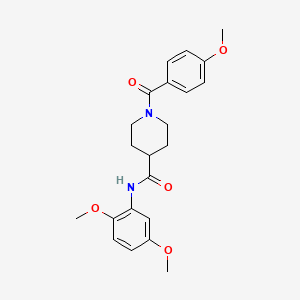
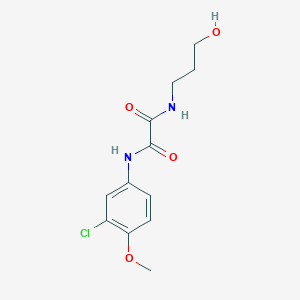
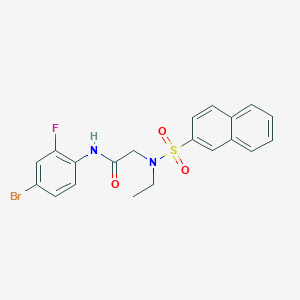
![N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5220804.png)